molecular formula C11H15ClFNO3 B8409339 1-(2-Chloro-5-fluoro-pyridin-4-yl)-4,4-dimethoxy-butan-1-ol

1-(2-Chloro-5-fluoro-pyridin-4-yl)-4,4-dimethoxy-butan-1-ol

Cat. No.: B8409339
M. Wt: 263.69 g/mol
InChI Key: MFJSLUPWKQUXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-5-fluoro-pyridin-4-yl)-4,4-dimethoxy-butan-1-ol is a useful research compound. Its molecular formula is C11H15ClFNO3 and its molecular weight is 263.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15ClFNO3

Molecular Weight

263.69 g/mol

IUPAC Name

1-(2-chloro-5-fluoropyridin-4-yl)-4,4-dimethoxybutan-1-ol

InChI

InChI=1S/C11H15ClFNO3/c1-16-11(17-2)4-3-9(15)7-5-10(12)14-6-8(7)13/h5-6,9,11,15H,3-4H2,1-2H3

InChI Key

MFJSLUPWKQUXNT-UHFFFAOYSA-N

Canonical SMILES

COC(CCC(C1=CC(=NC=C1F)Cl)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Mg (0.71 g, 30 mmol) in THF (10 mL) are added cat iodine and a solution of 3-bromo-1,1-dimethoxy-propane (3.99 g, 21.57 mmol) in THF (10 mL). The mixture is stirred at room temperature for 2 hours. At −30° C., to a solution of 2-chloro-5-fluoro-pyridine-4-carbaldehyde (2.0 g, 12.54 mmol) in THF (5 mL) is added to the above prepared Grignard reagent. The mixture is stirred at this temperature for 2 hours. Then the reaction mixture is cooled in an ice bath, saturated NH4Cl and water are added and the mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by chromatography (EtOAc/hexane: 10%˜40%) to give 1-(2-chloro-5-fluoro-pyridin-4-yl)-4,4-dimethoxy-butan-1-ol (0.81 g, 25%). M/Z=264.13[M+1]
[Compound]
Name
Mg
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

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